

commercial suppliers of "Boc-L-Val-L-Phe-OMe"

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Boc-L-Val-L-Phe-OMe*

Cat. No.: *B8105142*

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Technical Guide: Boc-L-Val-L-Phe-OMe

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide **Boc-L-Val-L-Phe-OMe**, including its physicochemical properties, commercial availability, detailed synthesis protocols, and applications in research and drug development.

Physicochemical Properties

Boc-L-Val-L-Phe-OMe is a protected dipeptide commonly used as a building block in peptide synthesis. The N-terminus of the valine residue is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of the phenylalanine residue is protected as a methyl ester.

Table 1: Physicochemical Data for **Boc-L-Val-L-Phe-OMe**

Property	Value
IUPAC Name	methyl (2S)-2-[[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate
CAS Number	20902-47-0
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₅
Molecular Weight	378.47 g/mol
Appearance	White to off-white solid
Purity	Typically >95% (determined by HPLC)
Melting Point	Not consistently reported; varies with purity
Optical Rotation	Specific rotation values are not readily available from commercial suppliers and would need to be determined experimentally.
Solubility	Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. Dipeptides, in general, can exhibit different solubility profiles compared to their constituent amino acids[1].

Commercial Availability

Off-the-shelf commercial availability of **Boc-L-Val-L-Phe-OMe** is limited. However, this dipeptide can be readily obtained from various suppliers that offer custom peptide synthesis services. These companies can synthesize the compound to specified purity and quantity requirements.

Table 2: Potential Commercial Suppliers (Custom Synthesis)

Supplier	Service
GenScript	Custom Peptide Synthesis
Thermo Fisher Scientific	Custom Peptide Synthesis
Bachem	Custom Peptide Synthesis
Peptide Sciences	Custom Peptide Synthesis

When ordering, a certificate of analysis (CoA) should be requested, which will include quantitative data on purity (HPLC), identity (mass spectrometry), and appearance.

Experimental Protocol: Synthesis of Boc-L-Val-L-Phe-OMe

The synthesis of **Boc-L-Val-L-Phe-OMe** is typically achieved through a solution-phase peptide coupling reaction. A common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization[2].

Materials:

- Boc-L-Valine (Boc-L-Val-OH)
- L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N-Methylmorpholine (NMM) or Triethylamine (TEA)
- Dichloromethane (DCM, anhydrous)
- Dimethylformamide (DMF, anhydrous)
- Ethyl acetate (EtOAc)
- 5% Sodium bicarbonate (NaHCO₃) solution

- 1M Hydrochloric acid (HCl) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of L-Phenylalanine methyl ester free base:
 - Dissolve H-L-Phe-OMe·HCl (1.1 equivalents) in DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Add NMM (1.1 equivalents) dropwise while stirring.
 - Stir the mixture at 0 °C for 15-30 minutes. The formation of NMM·HCl precipitate may be observed.
- Activation of Boc-L-Valine:
 - In a separate flask, dissolve Boc-L-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
 - Cool this solution to 0 °C.
 - Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
 - Stir the activation mixture at 0 °C for 30 minutes.
- Coupling Reaction:
 - To the activated Boc-L-Val-OH solution, add the previously prepared L-Phenylalanine methyl ester solution.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
 - Combine the filtrate and washings and transfer to a separatory funnel.
 - Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1M HCl solution (2x), and finally with brine (1x).
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
 - The crude **Boc-L-Val-L-Phe-OMe** can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

The following diagrams illustrate the synthesis workflow and the role of **Boc-L-Val-L-Phe-OMe** as a building block in peptide synthesis.

Caption: Workflow for the solution-phase synthesis of **Boc-L-Val-L-Phe-OMe**.

Caption: Role of **Boc-L-Val-L-Phe-OMe** as a building block in peptide synthesis.

Characterization Methods for Quality Control

Ensuring the purity and identity of synthesized **Boc-L-Val-L-Phe-OMe** is crucial for its use in further research and development. Several analytical techniques are employed for this purpose.

Table 3: Analytical Methods for Characterization

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the dipeptide and identify any impurities. A reversed-phase column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).
Mass Spectrometry (MS)	To confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common method for this analysis[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the structure of the dipeptide. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the atoms in the molecule[3][4].
Amino Acid Analysis (AAA)	To confirm the amino acid composition and quantify the peptide content[5].

Applications in Research and Drug Development

Boc-L-Val-L-Phe-OMe serves as a key intermediate in the synthesis of more complex peptides and peptidomimetics. Its applications include:

- **Building Block for Larger Peptides:** It is used in the stepwise synthesis of peptides, where the Boc group can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.
- **Drug Discovery:** As a component of larger peptide structures, it can be incorporated into potential therapeutic agents being investigated for a variety of diseases.
- **Structure-Activity Relationship (SAR) Studies:** Researchers can use this dipeptide to synthesize analogs of biologically active peptides to understand how specific amino acid residues contribute to their function.

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- To cite this document: BenchChem. [commercial suppliers of "Boc-L-Val-L-Phe-OMe"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105142#commercial-suppliers-of-boc-l-val-l-phe-ome]

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